Hardwickiinsäure

Übersicht

Beschreibung

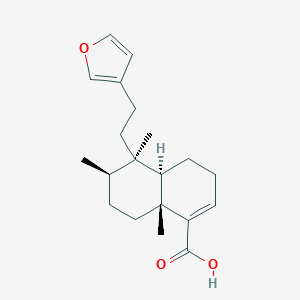

(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid is a natural product found in Aster altaicus, Microglossa pyrifolia, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Leishmanizides Potenzial

Hardwickiinsäure (HA) wurde aus der Stammborke von Croton sylvaticus isoliert und auf ihr leishmanizides Potenzial gegen Leishmania donovani und L. major Promastigoten . Die Empfindlichkeit der Promastigoten gegenüber HA wurde mit dem 3-[4,5-Dimethylthiazol-2-yl]-2,5-Diphenyltetrazoliumbromid/Phenazinmethosulfat . HA zeigte eine signifikante antileishmaniale Aktivität gegen L. donovani Promastigoten mit einem IC 50 Wert von 31.57± 0.06 µM .

Antifungale Aktivität

Die Kombination von ent-Hardwickiinsäure mit niedrigen Konzentrationen von Amphotericin B wurde gegen Candida-Stämme evaluiert . Die Strategie, beide Verbindungen zu kombinieren, reduzierte die MIC-Werte von 16 µg/mL auf 1 µg/mL Amphotericin B und von 12,5 µg/mL auf 6,25 µg/mL ent-Hardwickiinsäure . Die Kombination von 1 µg/mL Amphotericin B mit 6,25 µg/mL ent-Hardwickiinsäure tötete alle Zellen desselben Stammes innerhalb von vier Stunden Inkubation .

Wirkmechanismus

Target of Action

Hardwickiic acid, also known as 1-Naphthalenecarboxylic acid or (4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid, primarily targets Tetrodotoxin-sensitive voltage-dependent sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells .

Mode of Action

Hardwickiic acid interacts with its targets by blocking the sodium channels . This blockade inhibits the flow of sodium ions, which are essential for the initiation and conduction of electrical signals in the nervous system .

Biochemical Pathways

Its ability to block sodium channels suggests it may influence pathways involved inneuronal signaling and pain perception .

Pharmacokinetics

major promastigotes suggests it has sufficient bioavailability to exert its effects .

Result of Action

Hardwickiic acid’s blockade of sodium channels results in antinociceptive effects , reducing the perception of pain . Additionally, it has been shown to have insecticidal activity .

Biochemische Analyse

Biochemical Properties

Hardwickiic acid has been found to inhibit tetrodotoxin-sensitive sodium channels in small diameter, presumptively nociceptive, dorsal root ganglion (DRG) neurons . This suggests that Hardwickiic acid interacts with these sodium channels, altering their function and potentially influencing biochemical reactions within the cell .

Cellular Effects

The inhibition of sodium channels by Hardwickiic acid could have significant effects on cellular processes. Sodium channels play a crucial role in the generation and propagation of action potentials in neurons, and their inhibition can alter neuronal excitability . Therefore, Hardwickiic acid could potentially influence cell function by modulating neuronal activity.

Molecular Mechanism

The molecular mechanism of Hardwickiic acid involves its binding to tetrodotoxin-sensitive sodium channels, leading to their inhibition . This could result in changes in gene expression related to neuronal activity and potentially influence other cellular processes.

Biologische Aktivität

Overview

The compound (4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid , commonly referred to as Hardwickiic acid, is a natural product found in various organisms such as Aster altaicus and Microglossa pyrifolia. This compound exhibits significant biological activity primarily through its interaction with sodium channels and has been studied for its potential applications in pain management and insecticidal activity.

Chemical Structure and Properties

The molecular formula of Hardwickiic acid is , with a molecular weight of approximately 316.4 g/mol. Its structure features a hexahydronaphthalene backbone with a furan ring and a carboxylic acid group that contribute to its biological reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C20H28O3 |

| Molecular Weight | 316.4 g/mol |

| IUPAC Name | (4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |

Hardwickiic acid primarily targets tetrodotoxin-sensitive voltage-dependent sodium channels . The blockade of these channels leads to significant antinociceptive effects , which can reduce the perception of pain. This mechanism suggests potential applications in pain management therapies.

Biochemical Pathways

The interaction with sodium channels indicates that Hardwickiic acid may influence biochemical pathways related to:

- Neuronal signaling

- Pain perception

By blocking sodium channels, the compound may also exhibit insecticidal properties by disrupting the nervous system function in insects.

Pharmacokinetics

Research indicates that Hardwickiic acid has sufficient bioavailability to exert its biological effects effectively. Its structural features allow it to penetrate biological membranes and interact with target sites within organisms.

Case Studies and Research Findings

-

Antinociceptive Activity :

- A study demonstrated that Hardwickiic acid exhibits significant antinociceptive effects in animal models. The compound was shown to reduce pain responses in various assays involving thermal and mechanical stimuli.

-

Insecticidal Activity :

- Research has indicated that Hardwickiic acid possesses insecticidal properties. It effectively disrupts the nervous system of target insect species by blocking sodium channels similar to its action in mammalian systems.

-

Synthesis and Derivatives :

- Hardwickiic acid has been utilized in synthetic chemistry to produce derivatives with enhanced biological activities. For example:

- Ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate

- Ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives have been synthesized from Hardwickiic acid.

- Hardwickiic acid has been utilized in synthetic chemistry to produce derivatives with enhanced biological activities. For example:

Comparative Analysis with Related Compounds

The biological activity of Hardwickiic acid can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methyl-3-(furan-2-yl)pentanoic acid | Contains a furan ring; carboxylic acid | Antioxidant properties |

| 1-Hydroxy-2-methyl-naphthalene | Naphthalene backbone; hydroxyl group | Anticancer activity |

| 4-Ethylphenol | Ethyl substituent; phenolic structure | Antimicrobial properties |

Eigenschaften

IUPAC Name |

(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-14-7-10-20(3)16(18(21)22)5-4-6-17(20)19(14,2)11-8-15-9-12-23-13-15/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t14-,17-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWOKJDCJVESIF-JRJVTICQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939052 | |

| Record name | 5-[2-(Furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782-65-6 | |

| Record name | Hardwickiic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[2-(Furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of hardwickiic acid?

A1: Research indicates that hardwickiic acid interacts with several molecular targets. It displays anti-chaperone activity, particularly targeting heat shock protein 27 (Hsp27) []. It also exhibits inhibitory effects on tetrodotoxin-sensitive voltage-gated sodium channels in dorsal root ganglion neurons [].

Q2: How does hardwickiic acid's interaction with Hsp27 impact cancer cells?

A2: Hsp27 is an anti-apoptotic chaperone often overexpressed in cancer cells. By binding to Hsp27, hardwickiic acid disrupts its chaperone function, potentially leading to increased apoptosis (programmed cell death) in cancer cells [].

Q3: What are the downstream effects of hardwickiic acid's inhibition of voltage-gated sodium channels?

A3: Inhibiting voltage-gated sodium channels in dorsal root ganglion neurons reduces neuronal excitability []. This effect is linked to hardwickiic acid's antinociceptive properties, suggesting its potential for managing chronic pain conditions [].

Q4: What is the molecular formula and weight of hardwickiic acid?

A4: The molecular formula of hardwickiic acid is C20H28O3, and its molecular weight is 316.43 g/mol.

Q5: Are there any spectroscopic data available for hardwickiic acid?

A5: Yes, extensive spectroscopic data, including IR, UV, 1H NMR, 13C NMR, and mass spectrometry data, have been used to characterize and confirm the structure of hardwickiic acid [, , , , ].

Q6: Have computational methods been used to study hardwickiic acid?

A6: Yes, molecular modeling, docking, and dynamics simulations have been employed to investigate the interactions of hardwickiic acid with potential drug targets, including enzymes crucial for Leishmania parasites [].

Q7: What insights have computational studies provided regarding hardwickiic acid's antileishmanial activity?

A7: Docking studies have revealed the binding affinities and modes of hardwickiic acid with key Leishmania enzymes like trypanothione reductase (TR), pteridine reductase 1 (PTR1), and glutamate cysteine ligase (GCL) [], offering insights into its potential as an antileishmanial agent.

Q8: How do structural modifications of hardwickiic acid influence its biological activity?

A8: While specific SAR studies on hardwickiic acid are limited in the provided research, studies using microbial transformation to create hydroxylated derivatives of hardwickiic acid have shown increased potency against Candida glabrata compared to the parent compound and fluconazole []. This suggests that structural modifications can significantly impact its antifungal activity.

Q9: What is known about the stability of hardwickiic acid under various conditions?

A9: Specific data on the stability of hardwickiic acid under different conditions (temperature, pH, light) are limited in the provided research.

Q10: Is there information available on the absorption, distribution, metabolism, and excretion (ADME) of hardwickiic acid?

A10: The provided research does not offer detailed insights into the PK/PD profile of hardwickiic acid. Further investigations are needed to understand its ADME properties.

Q11: What in vitro studies have been conducted on hardwickiic acid?

A11: Numerous in vitro studies demonstrate hardwickiic acid's biological activities, including antifungal activity against various Candida species [, ], antileishmanial effects against Leishmania donovani [], and cytotoxicity against cancer cell lines [, , ].

Q12: Has hardwickiic acid shown efficacy in any in vivo models?

A12: Yes, hardwickiic acid has demonstrated promising results in preclinical animal models. For instance, it effectively reversed chronic pain behavior in rat models of HIV-sensory neuropathy and chemotherapy-induced peripheral neuropathy [].

Q13: Are there known resistance mechanisms to hardwickiic acid?

A13: The provided research does not explicitly discuss resistance mechanisms to hardwickiic acid. Further studies are needed to explore this aspect, especially considering the emergence of drug resistance in various pathogens.

Q14: What is the safety profile of hardwickiic acid?

A14: Although some studies indicate low cytotoxicity of hardwickiic acid in normal cell lines [], more comprehensive toxicological studies are required to establish its safety profile thoroughly.

Q15: What analytical techniques are commonly employed to characterize and quantify hardwickiic acid?

A15: Common techniques include high-performance liquid chromatography (HPLC) [, , ], often coupled with photodiode array detection (PDA) [], gas chromatography-mass spectrometry (GC-MS), and various spectroscopic methods like NMR and mass spectrometry [, , , , ].

Q16: Have analytical methods for hardwickiic acid been validated?

A16: Yes, at least one study describes the development and validation of an RP-HPLC-PDA method for quantifying hardwickiic acid and other terpenes in Copaifera oleoresins, demonstrating good linearity, precision, accuracy, and sensitivity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.